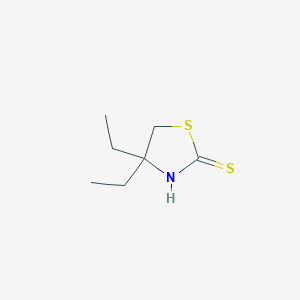![molecular formula C15H18O4 B15162110 8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane CAS No. 669077-57-0](/img/structure/B15162110.png)
8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro linkage between two cyclic systems, which imparts distinct chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a phenyl-substituted diol and a suitable ketone, the reaction can proceed through acid-catalyzed cyclization to form the spirocyclic structure. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or other reactive sites, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The phenyl group and oxygen atoms may participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound’s binding to its targets. Pathways involved could include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:
Spiro[4.5]decane: Lacks the phenyl and oxygen substituents, resulting in different reactivity and applications.
Spiro[4.5]nonane: Similar spirocyclic structure but with fewer carbon atoms, leading to different physical and chemical properties.
Spiro[4.5]undecane:
The uniqueness of 8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4
Propiedades
Número CAS |
669077-57-0 |
|---|---|
Fórmula molecular |
C15H18O4 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
8,8-dimethyl-3-methylidene-9-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane |
InChI |
InChI=1S/C15H18O4/c1-11-9-16-15(18-11)17-10-14(2,3)13(19-15)12-7-5-4-6-8-12/h4-8,13H,1,9-10H2,2-3H3 |
Clave InChI |
IEYYXRMEFBIPRX-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC2(OCC(=C)O2)OC1C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


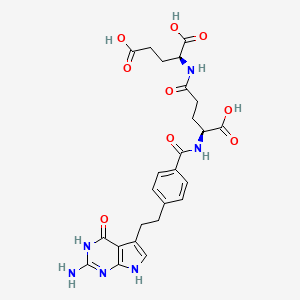

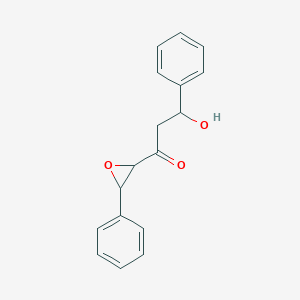
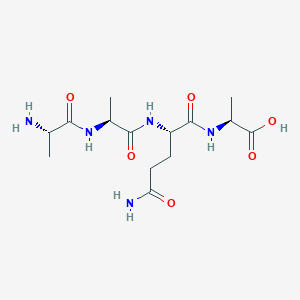
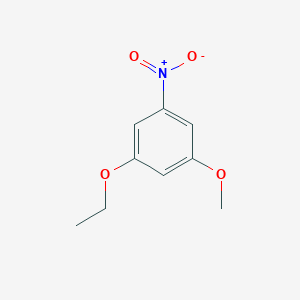
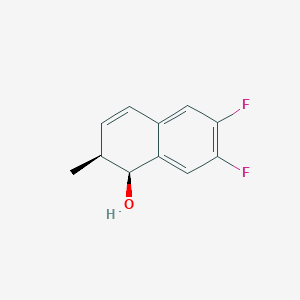
![(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol](/img/structure/B15162068.png)
![Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane](/img/structure/B15162075.png)
![Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B15162084.png)
![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)

![[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid](/img/structure/B15162114.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B15162122.png)
